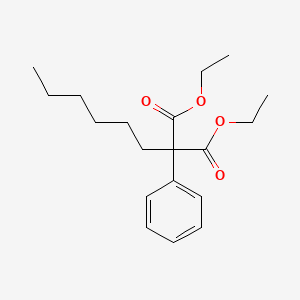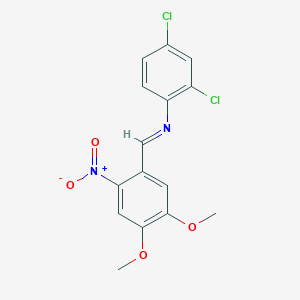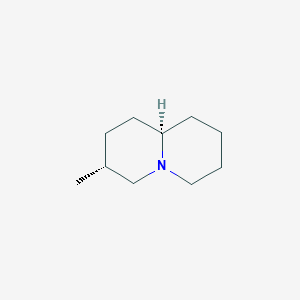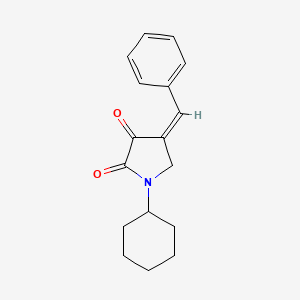
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione is an organic compound characterized by a pyrrolidine ring substituted with a benzylidene group at the 4-position and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione typically involves the condensation of benzaldehyde with 1-cyclohexylpyrrolidine-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzylidene moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione: An isomer with a different configuration around the double bond.
4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione: Without the (4Z) configuration.
Uniqueness
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione is unique due to its specific (4Z) configuration, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
CAS No. |
4805-31-6 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C17H19NO2/c19-16-14(11-13-7-3-1-4-8-13)12-18(17(16)20)15-9-5-2-6-10-15/h1,3-4,7-8,11,15H,2,5-6,9-10,12H2/b14-11- |
InChI Key |
BMVPXJGIEHAUIF-KAMYIIQDSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C/C(=C/C3=CC=CC=C3)/C(=O)C2=O |
Canonical SMILES |
C1CCC(CC1)N2CC(=CC3=CC=CC=C3)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


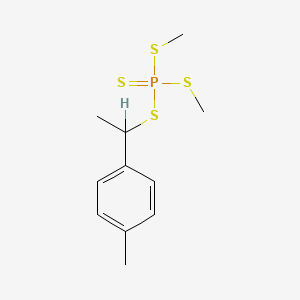
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

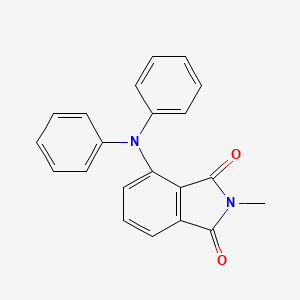
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
